molecular formula C22H17IN2O3 B404127 4-ethoxy-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide

4-ethoxy-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B404127
M. Wt: 484.3g/mol
InChI Key: LNKFETBAQAIHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that features a benzamide core with ethoxy and iodo-phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzooxazole Core: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Introduction of the Iodo-Phenyl Group: This step often involves a halogenation reaction, such as iodination, using reagents like iodine and a suitable oxidizing agent.

    Attachment of the Ethoxy Group: This can be done via an etherification reaction, where an ethoxy group is introduced using ethyl iodide and a base.

    Formation of the Benzamide: The final step involves the coupling of the benzooxazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The iodo group can be reduced to a hydrogen or substituted with other groups.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or palladium on carbon with hydrogen gas.

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of ethoxybenzoic acid derivatives.

    Reduction: Formation of hydrogenated or substituted benzooxazole derivatives.

    Substitution: Formation of azido or thiol-substituted benzooxazole derivatives.

Scientific Research Applications

4-ethoxy-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-N-[2-(3-chloro-phenyl)-benzooxazol-5-yl]-benzamide
  • 4-Ethoxy-N-[2-(3-bromo-phenyl)-benzooxazol-5-yl]-benzamide
  • 4-Ethoxy-N-[2-(3-fluoro-phenyl)-benzooxazol-5-yl]-benzamide

Uniqueness

4-ethoxy-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of the iodo group, which can confer distinct reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodo group can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and specificity for certain targets.

Properties

Molecular Formula

C22H17IN2O3

Molecular Weight

484.3g/mol

IUPAC Name

4-ethoxy-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide

InChI

InChI=1S/C22H17IN2O3/c1-2-27-18-9-6-14(7-10-18)21(26)24-17-8-11-20-19(13-17)25-22(28-20)15-4-3-5-16(23)12-15/h3-13H,2H2,1H3,(H,24,26)

InChI Key

LNKFETBAQAIHLY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)I

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)I

Origin of Product

United States

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